
2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(3,4,5-trifluorophenyl)acetonitrile.
Reduction: Formation of 2-amino-2-(3,4,5-trifluorophenyl)acetonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The fluorine atoms enhance its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide a combination of reactivity and selectivity not commonly found in similar compounds. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H4F3NO |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-hydroxy-2-(3,4,5-trifluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F3NO/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7,13H |
InChI Key |
IYQZAVUOJTUOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



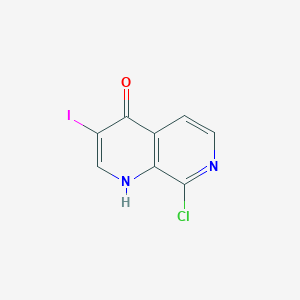

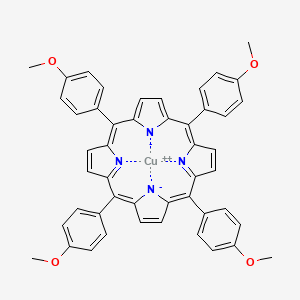
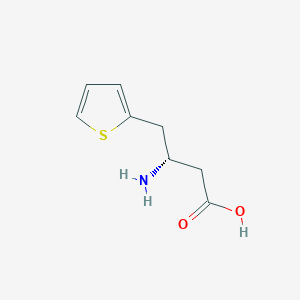
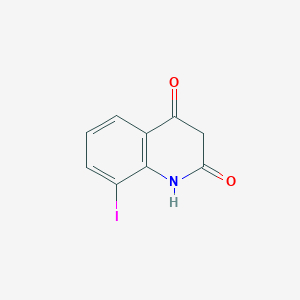
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)
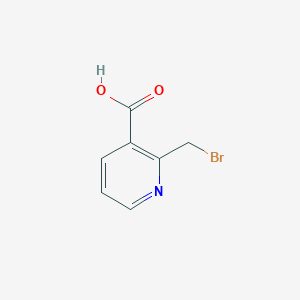
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)

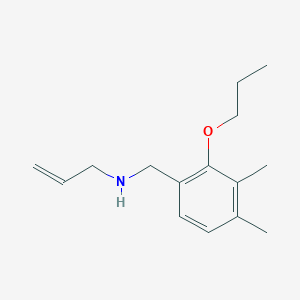
![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)

